An In-depth Technical Guide to the Basic Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
An In-depth Technical Guide to the Basic Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a synthetic compound identified as a potent inhibitor of the Jumonji domain-containing 2 (JMJD2) family of histone demethylases. This technical guide provides a comprehensive overview of its fundamental physicochemical properties, methodologies for its synthesis and biological evaluation, and its role in modulating cellular signaling pathways. The information presented herein is intended to support further research and development of this compound as a chemical probe and potential therapeutic agent, particularly in the context of oncology.
Physicochemical Properties
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is a small molecule belonging to the 8-hydroxyquinoline class of compounds. A summary of its key physicochemical properties is provided in Table 1.
Table 1: Physicochemical Properties of N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide
| Property | Value | Source |
| IUPAC Name | N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide | - |
| CAS Number | 1222800-79-4 | |
| Molecular Formula | C₂₁H₂₃N₃O₂ | |
| Molecular Weight | 349.43 g/mol | |
| Appearance | Solid (predicted) | - |
| pKa | Not experimentally determined. Predicted values suggest a basic pKa for the dimethylamino group (approx. 9-10) and both acidic and basic pKa values for the 8-hydroxyquinoline moiety. | - |
| Solubility | Not experimentally determined. Predicted to have low aqueous solubility, but may be soluble in organic solvents like DMSO and ethanol. | - |
Synthesis and Characterization
While a specific detailed synthesis protocol for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is not published, a general synthetic route can be proposed based on standard amide bond formation reactions.
Proposed Synthetic Workflow
The synthesis would likely involve the coupling of two key intermediates: 4-(8-hydroxyquinolin-6-yl)benzoic acid and N,N-dimethylpropane-1,3-diamine.
Caption: Proposed synthetic workflow for N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
Experimental Protocol: Amide Coupling
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Reaction Setup: Dissolve 4-(8-hydroxyquinolin-6-yl)benzoic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF).
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Activation: Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an activator such as Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
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Amine Addition: Add N,N-dimethylpropane-1,3-diamine (1.1 equivalents) to the reaction mixture.
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Reaction: Allow the reaction to proceed at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Workup: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
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Mass Spectrometry (MS): To verify the molecular weight.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Biological Activity and Mechanism of Action
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide is an inhibitor of the JMJD2 family of histone demethylases. These enzymes play a critical role in epigenetic regulation by removing methyl groups from histone lysine residues, thereby influencing gene expression.
Target: JMJD2 Family of Histone Demethylases
The JMJD2 (or KDM4) family includes several isoforms (JMJD2A, JMJD2B, JMJD2C, etc.) that are Fe(II) and α-ketoglutarate-dependent oxygenases. They primarily target di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3). Overexpression of JMJD2 enzymes has been implicated in various cancers, making them attractive therapeutic targets.
Experimental Protocol: In Vitro JMJD2A Inhibition Assay
A common method to assess the inhibitory activity of compounds against JMJD2A is a biochemical assay that measures the demethylation of a specific histone peptide substrate.
Workflow for JMJD2A Inhibition Assay:
Caption: Experimental workflow for an in vitro JMJD2A inhibition assay.
Detailed Steps:
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Reagent Preparation: Prepare assay buffer containing Tris-HCl, KCl, MgCl₂, and a reducing agent. Prepare solutions of recombinant human JMJD2A, the test compound at various concentrations, a biotinylated H3K9me3 peptide substrate, and cofactors (Fe(II), α-ketoglutarate, and ascorbate).
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Enzyme and Inhibitor Incubation: Add JMJD2A enzyme to the wells of a microplate. Then, add the test compound or a vehicle control (e.g., DMSO). Pre-incubate for a short period (e.g., 15 minutes) at room temperature.
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Reaction Initiation: Start the demethylation reaction by adding the H3K9me3 peptide substrate and cofactors.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
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Detection: Stop the reaction and detect the amount of demethylated product. This can be achieved using various methods, such as an ELISA-based approach with an antibody specific to the demethylated product (H3K9me2 or H3K9me1) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
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Data Analysis: Measure the signal and plot the percentage of inhibition against the compound concentration. Calculate the half-maximal inhibitory concentration (IC₅₀) value.
Signaling Pathways
Inhibition of JMJD2A by compounds like N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide can have significant downstream effects on cellular signaling pathways implicated in cancer progression. One such critical pathway is the PI3K/Akt/mTOR pathway.
JMJD2A has been shown to be upregulated in certain cancers, such as glioma, where it promotes cell growth. It can activate the Akt-mTOR signaling pathway, which is a central regulator of cell proliferation, survival, and metabolism.[1]
Caption: Proposed signaling pathway modulation by JMJD2A inhibition.
Inhibition of JMJD2A leads to an increase in the repressive histone mark H3K9me3. This can lead to the silencing of genes that are involved in the activation of the Akt signaling pathway. Consequently, the downstream mTOR pathway is also inhibited, resulting in reduced cell growth and proliferation.[1]
Conclusion
N-[3-(dimethylamino)propyl]-4-(8-hydroxyquinolin-6-yl)benzamide represents a valuable chemical tool for studying the biological roles of the JMJD2 family of histone demethylases. Its potential as a therapeutic agent, particularly in oncology, warrants further investigation. This guide provides a foundational understanding of its properties and the methodologies required for its study, which should facilitate future research in this area. Further studies are needed to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as its efficacy and safety in preclinical models.
